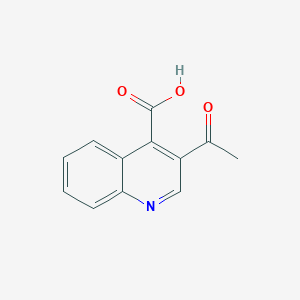

3-acetylquinoline-4-carboxylic Acid

Beschreibung

BenchChem offers high-quality 3-acetylquinoline-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-acetylquinoline-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H9NO3 |

|---|---|

Molekulargewicht |

215.2 g/mol |

IUPAC-Name |

3-acetylquinoline-4-carboxylic acid |

InChI |

InChI=1S/C12H9NO3/c1-7(14)9-6-13-10-5-3-2-4-8(10)11(9)12(15)16/h2-6H,1H3,(H,15,16) |

InChI-Schlüssel |

QAATYLLDIDZHOJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C2=CC=CC=C2N=C1)C(=O)O |

Kanonische SMILES |

CC(=O)C1=C(C2=CC=CC=C2N=C1)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

3-acetylquinoline-4-carboxylic acid chemical properties

Executive Summary

3-Acetylquinoline-4-carboxylic acid (3-AQC), also known as 3-acetylcinchoninic acid, is a privileged heterocyclic scaffold in medicinal chemistry. Unlike its more common 2-methyl analog, 3-AQC offers a sterically uncongested C2 position, making it a critical intermediate for synthesizing fused ring systems such as pyrano[2,3-c]quinolines and pyrazolo[4,3-c]quinolines. This guide details the precise physicochemical properties, a self-validating synthetic protocol distinguishing it from common isomers, and its utility in fragment-based drug design (FBDD) targeting enzymes like Dihydroorotate Dehydrogenase (DHODH).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The distinct structural feature of 3-AQC is the ortho-placement of the acetyl and carboxylic acid groups, creating a "push-pull" electronic environment that facilitates unique cyclization reactions.

| Property | Specification |

| Chemical Name | 3-Acetylquinoline-4-carboxylic acid |

| CAS Number | 1876-15-9 |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.21 g/mol |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | 205–208 °C (dec.)[1] |

| pKa (Calculated) | ~2.5 (Carboxyl), ~4.8 (Quinoline N) |

| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH/KOH); sparingly soluble in water, ethanol. |

| Key Isomer | Distinct from 3-acetyl-2-methylquinoline-4-carboxylic acid (CAS 106380-95-4). |

Synthetic Methodology: The Pfitzinger Reaction

Strategic Precursor Selection

A common pitfall in synthesizing 3-AQC is the misuse of acetylacetone (2,4-pentanedione) as the carbonyl component in the Pfitzinger reaction. Reacting isatin with acetylacetone predominantly yields the 2-methyl derivative due to the higher reactivity of the terminal methyl ketones.

To synthesize the 2-unsubstituted 3-AQC (CAS 1876-15-9), one must use 4,4-dimethoxybutan-2-one (or 3-oxobutanal dimethyl acetal) as a masked equivalent of formylacetone. The aldehyde carbon (masked) becomes the C2 position (H-substituted), while the ketone alpha-carbon becomes the C3 position.

Reaction Mechanism

The reaction proceeds via the alkaline hydrolysis of isatin to isatinate (2-aminophenylglyoxylic acid), followed by a Claisen-Schmidt condensation with the ketone enolate and subsequent cyclodehydration.

Figure 1: Mechanistic pathway for the synthesis of 3-AQC via modified Pfitzinger reaction.

Validated Experimental Protocol

Objective: Synthesis of 3-Acetylquinoline-4-carboxylic acid (10 mmol scale).

Reagents:

-

Isatin (1.47 g, 10 mmol)

-

4,4-Dimethoxybutan-2-one (1.98 g, 15 mmol)

-

Potassium Hydroxide (33% w/v aqueous solution, 15 mL)

-

Ethanol (5 mL)

-

Glacial Acetic Acid (for neutralization)

Step-by-Step Procedure:

-

Isatin Hydrolysis: In a 100 mL round-bottom flask, dissolve isatin in the 33% KOH solution. Heat gently to 50°C until the deep red isatin dissolves and the solution turns yellow/orange (formation of potassium isatinate).

-

Addition: Add ethanol to solubilize the organic ketone, then add 4,4-dimethoxybutan-2-one dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 18–24 hours. The long duration is required to ensure complete condensation and cyclization of the acetal.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with 20 mL of ice-cold water.

-

Precipitation: Acidify the solution carefully with glacial acetic acid to pH 3–4. A pale yellow precipitate will form.

-

Purification: Filter the solid and wash with cold water (2 x 10 mL) to remove inorganic salts. Recrystallize from ethanol/water (1:1) or acetic acid to obtain pure 3-AQC.

Yield Expectation: 65–75%.[2] QC Check: 1H NMR (DMSO-d6) should show a singlet at ~2.6 ppm (Acetyl CH3) and a singlet at ~9.2 ppm (H-2 quinoline proton).

Reactivity & Scaffold Utility

The "ortho-acetyl-carboxyl" motif is a gateway to tricyclic heterocycles. The proximity of the electrophilic carbonyl (acetyl) and the nucleophilic carboxyl/amide allows for facile ring closures.

Key Derivatization Pathways

-

Decarboxylation: Heating above 250°C (often in diphenyl ether) yields 3-acetylquinoline .

-

Pyrazolo-formation: Reaction with hydrazines (R-NH-NH2) leads to 1H-pyrazolo[4,3-c]quinoline derivatives, known for immunomodulatory activity.

-

Pyrano-formation: Condensation with active methylenes (e.g., malononitrile) yields pyrano[2,3-c]quinoline derivatives.

Figure 2: Synthetic divergence from the 3-AQC scaffold.

Biological Context

Quinoline-4-carboxylic acids are historically significant as precursors to antimalarials (cinchoninic acid derivatives). However, 3-AQC specifically has garnered attention in modern oncology and antimicrobial research.

-

DHODH Inhibition: Derivatives of quinoline-4-carboxylic acids have been identified as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis.[3] This pathway is often upregulated in rapidly dividing cancer cells and certain parasites (e.g., Plasmodium falciparum).

-

Antimicrobial Activity: The free carboxylic acid moiety is essential for binding to bacterial DNA gyrase in quinolone antibiotics; while 3-AQC itself is not a fluoroquinolone, it serves as a bioisostere precursor for novel gyrase inhibitors.

References

- Synthesis and Properties of Cinchoninic Acids: Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100.

-

Modern Pfitzinger Protocols: Shvekhgeimer, M. G. A. (2004). "The Pfitzinger Reaction."[4][5] Chemistry of Heterocyclic Compounds, 40(3), 257–294. Link

-

Isatin Chemistry & Applications: Nath, R., et al. (2020). "Isatin and its derivatives: a survey of recent syntheses, reactions, and applications." RSC Advances. Link

-

DHODH Inhibition by Quinolines: Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

-

CAS Registry Data: 3-Acetylquinoline-4-carboxylic acid (CAS 1876-15-9). PubChem. Link

Sources

An In-Depth Technical Guide to the Structure Elucidation of 3-Acetylquinoline-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of 3-acetylquinoline-4-carboxylic acid. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, instead offering a narrative that emphasizes the causal relationships behind experimental choices and the establishment of self-validating analytical systems. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography, we present a holistic and authoritative approach to confirming the molecular architecture of this quinoline derivative.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The specific substitution pattern on the quinoline ring system profoundly influences the compound's physicochemical properties and pharmacological activity. 3-Acetylquinoline-4-carboxylic acid, a molecule featuring both a ketone and a carboxylic acid functionality, presents a unique set of analytical challenges and opportunities for detailed structural analysis. Accurate characterization is paramount for understanding its potential as a synthon in organic synthesis or as a pharmacologically active agent itself.

This guide will detail the logical workflow for elucidating the structure of 3-acetylquinoline-4-carboxylic acid, from initial functional group identification to the precise determination of atomic connectivity and stereochemistry. Each analytical technique is presented with a detailed protocol, an explanation of the underlying principles, and an interpretation of the expected data.

Foundational Analysis: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: Before delving into the complexities of NMR and MS, a rapid and non-destructive confirmation of the key functional groups is essential. Fourier-Transform Infrared (FTIR) spectroscopy provides this initial, yet critical, layer of evidence. The vibrational frequencies of the acetyl and carboxylic acid groups are highly characteristic and their presence or absence provides immediate validation of the proposed structure.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the purified, dry 3-acetylquinoline-4-carboxylic acid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The sample is brought into firm contact with the crystal using the pressure arm. The spectrum is acquired over a typical range of 4000-400 cm⁻¹.[3] A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the key functional groups.

Expected Data and Interpretation

The IR spectrum of 3-acetylquinoline-4-carboxylic acid is expected to exhibit several key absorption bands. The presence of a broad O-H stretching band from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹, is a primary indicator. The carbonyl (C=O) stretching region is particularly informative. We anticipate two distinct C=O stretching vibrations: one for the carboxylic acid, typically around 1710 cm⁻¹, and another for the acetyl ketone, expected near 1690 cm⁻¹.[5][6] The aromatic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1600-1450 cm⁻¹ region.[7]

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| Carboxylic Acid O-H | 3300 - 2500 (broad) | Hydrogen bonding of the carboxylic acid dimer. |

| Acetyl C-H | 2950 - 2850 | Aliphatic C-H stretching. |

| Carboxylic Acid C=O | ~1710 | Carbonyl stretching frequency for a saturated carboxylic acid.[6] |

| Acetyl C=O | ~1690 | Carbonyl stretching frequency for a saturated ketone.[5] |

| Aromatic C=C/C=N | 1600 - 1450 | Characteristic stretching vibrations of the quinoline ring system. |

Molecular Weight and Fragmentation: Unveiling the Molecular Formula with Mass Spectrometry

Expertise & Experience: Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, providing direct evidence for its elemental composition.[1][3] For a molecule like 3-acetylquinoline-4-carboxylic acid, both Electron Ionization (EI) and Electrospray Ionization (ESI) can yield valuable and complementary information.[8]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile. For direct probe EI, a solid sample is used.

-

Instrumentation: The sample is introduced into the mass spectrometer. For ESI, this is typically via direct infusion or coupled to a liquid chromatograph.

-

Data Acquisition: A full scan mass spectrum is acquired in both positive and negative ion modes (for ESI) to identify the molecular ion. Tandem MS (MS/MS) experiments can be performed to induce fragmentation and aid in structural elucidation.

-

Data Analysis: The exact mass of the molecular ion is used to calculate the elemental composition. The fragmentation pattern is analyzed to identify characteristic losses of functional groups.

Expected Data and Interpretation

The nominal molecular weight of 3-acetylquinoline-4-carboxylic acid (C₁₂H₉NO₃) is 215.2 g/mol .[9]

-

ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 216.0604 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 214.0459 should be observed. High-resolution measurements of these ions will confirm the elemental formula.

-

EI-MS: The molecular ion peak [M]⁺• at m/z 215 is anticipated. Key fragmentation pathways would include the loss of the acetyl group (•CH₃CO, 43 Da) to give a fragment at m/z 172, and the loss of the carboxylic acid group (•COOH, 45 Da) to yield a fragment at m/z 170.[8][10] Further fragmentation of the quinoline ring, such as the loss of HCN (27 Da), is also possible.[10]

| Ion | m/z (Expected) | Description |

| [M+H]⁺ | 216.0604 | Protonated molecular ion (ESI+) |

| [M-H]⁻ | 214.0459 | Deprotonated molecular ion (ESI-) |

| [M]⁺• | 215 | Molecular ion (EI) |

| [M-CH₃CO]⁺ | 172 | Loss of the acetyl group |

| [M-COOH]⁺ | 170 | Loss of the carboxylic acid radical[8] |

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule in solution.[1][3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will provide an unambiguous assignment of all protons and carbons, and establish the connectivity between them.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 3-acetylquinoline-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Proton-decoupled carbon spectrum.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will provide information on the number of different proton environments, their chemical shifts, and their coupling patterns.

Expected ¹H NMR Data (in DMSO-d₆)

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.9 | s | - | Deshielded by the adjacent nitrogen and the carbonyl of the carboxylic acid. |

| H-5 | ~8.2 | d | ~8.5 | Typical aromatic proton on the quinoline ring, coupled to H-6. |

| H-8 | ~8.0 | d | ~8.5 | Deshielded due to proximity to the nitrogen atom, coupled to H-7. |

| H-6, H-7 | ~7.6 - 7.8 | m | - | Overlapping multiplets for the remaining aromatic protons. |

| COOH | ~13.5 | br s | - | Highly deshielded carboxylic acid proton. |

| CH₃ | ~2.7 | s | - | Singlet for the three equivalent protons of the acetyl group. |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon | Expected Chemical Shift (ppm) | Rationale |

| C=O (acetyl) | ~203 | Typical chemical shift for a ketone carbonyl. |

| C=O (carboxyl) | ~168 | Typical chemical shift for a carboxylic acid carbonyl. |

| C-4 | ~148 | Attached to the carboxylic acid group. |

| C-2 | ~152 | Deshielded by the adjacent nitrogen. |

| C-8a | ~147 | Bridgehead carbon adjacent to nitrogen. |

| C-4a | ~128 | Bridgehead carbon. |

| C-5, C-6, C-7, C-8 | 125 - 135 | Aromatic carbons of the benzene ring portion. |

| C-3 | ~138 | Attached to the acetyl group. |

| CH₃ | ~30 | Aliphatic carbon of the acetyl group. |

2D NMR: Connecting the Pieces

-

COSY: Will show correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-7 with H-8).

-

HSQC: Will correlate each proton to its directly attached carbon (e.g., H-2 to C-2, CH₃ protons to the CH₃ carbon).

-

HMBC: This is the key experiment for establishing the overall connectivity. Crucial correlations would include:

-

The CH₃ protons to the acetyl C=O and to C-3.

-

H-2 to C-3, C-4, and C-8a.

-

H-5 to C-4, C-4a, and C-6.

-

The logical flow of NMR data interpretation is crucial for assembling the final structure.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 7. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants | MDPI [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Acetyl-quinoline-4-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. chempap.org [chempap.org]

The Physicochemical Landscape of Quinoline Carboxylic Acids: A Guide for Rational Drug Design

Executive Summary

Quinoline carboxylic acids (QCAs) represent a privileged scaffold in medicinal chemistry, serving as the structural ancestors of fluoroquinolone antibiotics and acting as critical ligands in metallopharmaceutical design.[1][2] This guide moves beyond basic textbook definitions to explore the electronic duality and synthetic manipulability of QCAs.

For the drug development professional, understanding the interplay between the basic quinoline nitrogen and the acidic carboxyl group is not merely academic—it is the predictor of bioavailability, solubility, and formulation stability.[1]

Part 1: Electronic Architecture & Physical Characterization[1][2]

The defining feature of QCAs is their amphoteric nature. Unlike simple aromatic acids, QCAs exist in a pH-dependent equilibrium between cationic, zwitterionic, and anionic forms.[1] This behavior dictates their solubility profile and membrane permeability.

The Zwitterionic Imperative

In the crystalline state and in aqueous solution near the isoelectric point (pI), QCAs often exist as zwitterions (inner salts).[1][2] The proton from the carboxylic acid migrates to the quinoline nitrogen.

-

Implication for Solubility: At the pI, solubility is at its minimum due to the high lattice energy of the zwitterionic crystal lattice. This is a common "trap" in early-stage formulation.

-

Implication for Permeability: To cross lipophilic membranes, the molecule must usually be forced into its neutral non-zwitterionic form or an ion-pair complex.[2]

Acid-Base Dissociation Constants (pKa)

The position of the carboxyl group heavily influences the basicity of the ring nitrogen via inductive (

| Isomer | pKa₁ (-COOH / -NH⁺) | pKa₂ (-NH⁺ / -COOH) | Electronic Driver |

| Quinoline-2-carboxylic acid (Quinaldic Acid) | ~1.0 - 1.5 | ~4.9 | Proximity allows strong intramolecular H-bonding; stabilizes zwitterion.[2] |

| Quinoline-3-carboxylic acid | ~2.0 | ~4.6 | Inductive withdrawal by N reduces carboxyl pKa. |

| Quinoline-4-carboxylic acid (Cinchoninic Acid) | ~2.1 | ~4.8 | Conjugation allows resonance stabilization of the anion. |

| Quinoline-8-carboxylic acid | ~2.5 | ~5.0 | Steric hindrance and peri-interaction with Nitrogen. |

Note: Values are approximate aqueous determinations. The "apparent" pKa often represents a composite macro-constant due to the overlapping ionization of the N-H and O-H groups.

Visualization: The Amphoteric Equilibrium

The following diagram illustrates the species distribution of a generic QCA across the pH scale.

Caption: pH-dependent ionization states of Quinoline Carboxylic Acids. Solubility is lowest at the central Zwitterionic stage.

Part 2: Chemical Reactivity & Synthetic Pathways[2][3]

Thermal Decarboxylation (The Hammick Reaction)

A critical instability factor for Quinoline-2-carboxylic acids is thermal decarboxylation. Unlike the 3- or 4-isomers, the 2-isomer decarboxylates readily upon heating (often >150°C) via the Hammick Mechanism .

-

Mechanism: The protonated nitrogen facilitates the formation of an ylide intermediate, allowing

to leave.[1][2] -

Lab Tip: Do not use high-temperature recrystallization for Quinaldic acid derivatives unless the solvent is acidified to suppress the ylide formation.

The Pfitzinger Reaction (Synthesis of 4-QCAs)

While the Skraup synthesis is violent and often low-yielding for carboxylic acids, the Pfitzinger Reaction is the gold standard for generating substituted Quinoline-4-carboxylic acids (Cinchoninic acid derivatives).[2] It utilizes Isatin and a ketone/aldehyde under basic conditions.[3][4]

Workflow Visualization

Caption: The Pfitzinger reaction pathway for robust synthesis of Quinoline-4-carboxylic acids.[2][5][6][7]

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Atophan)

Objective: To synthesize a classic pharmacophore using the Pfitzinger method. This protocol validates the reactivity of the C-4 position.

Reagents:

Step-by-Step Methodology:

-

Isatin Hydrolysis: In a 100 mL round-bottom flask, suspend 1.47g of Isatin in 20 mL of 33% KOH. Warm gently until the deep red isatin dissolves to form a yellow solution (formation of potassium isatinate).

-

Condensation: Add 1.20g (approx 1.2 mL) of Acetophenone. Add 20 mL of ethanol to solubilize the ketone.

-

Reflux: Attach a reflux condenser and heat the mixture at boiling point for 4–6 hours. The solution will darken.

-

Solvent Removal: Distill off the ethanol (rotary evaporator or simple distillation).

-

Precipitation: Cool the remaining aqueous residue in an ice bath.[7] Slowly add Glacial Acetic Acid with stirring until the pH reaches ~4.0. A bulky precipitate will form.

-

Why Acetic Acid? Mineral acids (HCl) can be too strong and might redissolve the product as the hydrochloride salt (cationic form). Acetic acid ensures the product crashes out at its isoelectric point.

-

-

Purification: Filter the crude solid. Recrystallize from methanol.

-

Validation: Melting point should be 210–212°C.

-

Protocol B: Potentiometric Determination of pKa

Objective: To determine the precise ionization constants for a novel QCA derivative, essential for lipophilicity (logD) modeling.[1][2]

Methodology:

-

Preparation: Dissolve 0.05 mmol of the QCA in 50 mL of degassed water. If insoluble, use a mixed solvent system (e.g., Methanol:Water 30:[1]70) and apply the Yasuda-Shedlovsky extrapolation to correct to 100% water.

-

Titrant: Standardized 0.1 M NaOH and 0.1 M HCl.

-

Titration:

-

Acidify the solution to pH 1.5 using HCl (fully protonates the species to

). -

Titrate with NaOH in small increments (e.g., 0.05 mL) up to pH 12.[1]

-

-

Data Analysis: Plot pH vs. Volume of NaOH.

-

First Inflection: Corresponds to the neutralization of excess strong acid.

-

Second Inflection (Buffer Region 1): Deprotonation of the Carboxyl group (

).[2] -

Third Inflection (Buffer Region 2): Deprotonation of the Quinolinium Nitrogen (

).

-

-

Calculation: Use the Bjerrum method or Gran plots to calculate exact pKa values from the buffer regions.

Part 4: Applications in Drug Discovery

Scaffold Hopping & Bioisosterism

QCAs are frequently used as bioisosteres for:

-

Naphthalene carboxylic acids: Improving solubility via the nitrogen atom.

-

Indole carboxylic acids: Modulating metabolic stability (blocking oxidation at the C-2/C-3 positions).

Chelation Therapy

The 8-quinoline carboxylic acid is structurally related to 8-hydroxyquinoline. It acts as a bidentate ligand.

-

Mechanism: The Nitrogen lone pair and the Carboxylate oxygen form a stable 5-membered ring with divalent metals (

, -

Application: This property is exploited in metalloproteinase inhibitors where the QCA binds the catalytic Zinc atom.

References

-

Williams, R. (2022).[1][2][8][9] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

-

Büchi, J., Perlia, X., & Preiswerk, M. A. (1966).[1][10] Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids. Pharm Acta Helv.[8][9][10] Retrieved from [Link]

-

Carvajal, M. T., et al. (2019).[1][11] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.[8] Retrieved from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. epfl.ch [epfl.ch]

- 10. [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Quinoline Scaffold in Medicinal Chemistry

From Privileged Structures to Clinical Therapeutics

Introduction: The "Privileged" Benzopyridine

The quinoline scaffold (benzo[b]pyridine) represents one of the most historically significant and chemically versatile heterocycles in drug discovery.[1][2][3] First isolated from coal tar in 1834 by Runge, its medicinal lineage traces back centuries earlier to the use of Cinchona bark (containing quinine) for malaria.

In modern medicinal chemistry, quinoline is classified as a "privileged scaffold" —a term coined by Evans et al. to describe molecular frameworks capable of serving as ligands for a diverse array of receptors. Its planar, aromatic nature allows for strong

This guide dissects the quinoline core's utility, detailing its structure-activity relationships (SAR), robust synthetic protocols, and mechanism-driven therapeutic applications.[4][5][6][7]

Physicochemical Profiling & SAR

The quinoline ring system is an electron-deficient heterocycle. The fusion of the benzene and pyridine rings creates a distinct electronic bias that dictates both chemical reactivity and pharmacological binding.

Electronic Distribution & Reactivity Map

Understanding the electronic landscape is prerequisite to rational design.

-

Nucleophilic Attack: The pyridine ring is electron-poor, making positions C2 and C4 highly susceptible to nucleophilic attack (e.g., Chichibabin reaction).

-

Electrophilic Substitution: The benzene ring is relatively electron-rich compared to the pyridine ring. Electrophilic aromatic substitution (SEAr) typically occurs at C5 and C8 .

Visualization: Reactivity & SAR Map

The following diagram maps the core reactivity and common pharmacophoric substitution points.

Caption: Figure 1. Electronic and functional map of the quinoline scaffold highlighting reactivity hotspots and SAR optimization zones.

Comparative Data: FDA-Approved Quinoline Drugs

The versatility of the scaffold is evident in its application across disparate therapeutic areas.[8]

| Drug Name | Primary Indication | Mechanism of Action | Key Structural Feature |

| Chloroquine | Malaria | Heme Polymerization Inhibitor | 4-aminoquinoline core; basic side chain for lysosomal accumulation. |

| Bedaquiline | Tuberculosis (MDR-TB) | ATP Synthase Inhibitor | Diarylquinoline; highly lipophilic for mycobacterial cell wall penetration. |

| Bosutinib | CML (Leukemia) | Src/Abl Kinase Inhibitor | 4-anilinoquinoline-3-carbonitrile; N1 binds to ATP hinge region. |

| Lenvatinib | Thyroid Cancer | VEGFR/FGFR Inhibitor | Quinoline-4-carboxamide; urea linker interacts with "gatekeeper" residues. |

Synthetic Methodologies: Strategy & Protocol

Constructing the quinoline core requires selecting the appropriate method based on available starting materials and substitution patterns.

Synthetic Decision Tree

-

Skraup/Doebner-Miller: Best for simple quinolines from anilines. Requires harsh acidic conditions/oxidants.

-

Friedländer: Ideal for 2,3-substituted quinolines. Mild conditions but requires o-aminoaryl aldehydes/ketones.

-

Povarov: Multicomponent reaction (MCR) for complex tetrahydroquinolines.

-

Combes: Synthesis from anilines and

-diketones; acid-catalyzed.[9]

Caption: Figure 2. Strategic decision tree for selecting quinoline synthesis pathways based on target substitution.

Detailed Protocol: Microwave-Assisted Friedländer Synthesis

The Friedländer synthesis is preferred in medicinal chemistry library generation due to its high atom economy and versatility. The microwave-assisted variant enhances yield and reduces reaction time from hours to minutes.

Objective: Synthesis of 2-aryl-quinoline-3-carboxylate derivatives.

Reagents:

-

2-Amino-5-chlorobenzophenone (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

Catalyst: Sulfamic Acid (SSA) (10 mol%) or Glacial Acetic Acid (catalytic)

-

Solvent: Ethanol (Green solvent)

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave process vial, dissolve 2-amino-5-chlorobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol) in Ethanol (3 mL).

-

Catalysis: Add Sulfamic Acid (0.1 mmol). Rationale: Acid catalysis activates the carbonyl of the keto-ester, facilitating the initial nucleophilic attack by the aniline nitrogen.

-

Irradiation: Cap the vial. Irradiate at 140°C for 10–15 minutes (Power: 150W, Max Pressure: 250 psi).

-

Control: Monitor by TLC (30% EtOAc/Hexane) for disappearance of the benzophenone.

-

-

Workup: Cool to room temperature. The product often precipitates upon cooling.

-

If solid forms: Filter and wash with cold ethanol.

-

If solution: Pour into crushed ice (20g). Stir for 10 minutes. Filter the resulting precipitate.[9]

-

-

Purification: Recrystallize from hot Ethanol.

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet (~6-7 ppm) and the formation of the aromatic quinoline ring protons.

-

LC-MS: Confirm [M+H]+ peak.

-

Therapeutic Mechanisms & Applications[4][10]

Infectious Disease: The Antimalarial Paradigm

The 4-aminoquinoline class (Chloroquine) operates via a well-defined mechanism in the Plasmodium parasite.

-

Mechanism: The parasite degrades hemoglobin in its acidic food vacuole, releasing toxic free heme (Ferriprotoporphyrin IX). The parasite normally detoxifies this by polymerizing it into hemozoin.

-

Quinoline Action: The basic quinoline enters the vacuole, becomes protonated (trapped), and binds to heme

-oxo dimers. This caps the polymer, preventing detoxification. The accumulation of free heme lyses the parasite.

Oncology: Kinase Inhibition

Quinolines are Type I and Type II kinase inhibitors.

-

Bosutinib (Src/Abl): The quinoline N1 acts as a hydrogen bond acceptor for the hinge region backbone (Met318 in Abl). The 3-cyano group orients the molecule, while the 4-anilino group extends into the hydrophobic pocket.

-

Lenvatinib (VEGFR): Binds to the ATP binding pocket. The quinoline ring occupies the adenine pocket, and the urea linker extends to interact with the "gatekeeper" residue, overcoming resistance mutations.

Future Outlook: PROTACs & Hybrids

The quinoline scaffold is evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): Quinolines are increasingly used as the "warhead" ligand to recruit E3 ligases (e.g., Cereblon) to degrade specific proteins like BRD4 or ALK.

-

Hybrids: Covalent linkage of quinolines with artemisinin (for malaria) or metallic complexes (Ruthenium-quinoline) for photodynamic therapy.

References

-

Privileged Scaffolds: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010.

-

Quinoline Review: Yadav, V., et al. "Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review."[3] Chemical Biology & Drug Design, 2022.[3][6][10][11]

-

Microwave Synthesis: BenchChem. "Microwave-Assisted Synthesis of Quinoline Derivatives." Technical Support Center, 2025.

-

Kinase Inhibitors: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors."[8] Pharmacological Research, 2019.

-

Bedaquiline Mechanism: Andries, K., et al. "A diarylquinoline drug active on the ATP synthase of Mycobacterium tuberculosis." Science, 2005.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]

- 8. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemijournal.com [chemijournal.com]

- 11. ijmphs.com [ijmphs.com]

Fundamental Synthesis Routes for Quinoline-4-Carboxylic Acids

Executive Summary: The Cinchoninic Acid Scaffold

Quinoline-4-carboxylic acids (cinchoninic acids) represent a "privileged structure" in medicinal chemistry.[1] This scaffold serves as the core architecture for a diverse array of therapeutic agents, including:

-

Antimalarials: Analogues of quinine and mefloquine.

-

Anesthetics: Precursors to cinchocaine (dibucaine).

-

Antivirals & Antibacterials: Inhibitors of viral replication and bacterial DNA gyrase.

-

STAT3 Inhibitors: Novel oncology targets like YHO-1701.[2]

For the synthetic chemist, the challenge lies not in accessing the ring, but in selecting a route that offers the necessary regiocontrol , functional group tolerance , and scalability . This guide details the two fundamental, self-validating routes to this scaffold: the Pfitzinger Reaction and the Doebner Reaction .[3]

Route A: The Pfitzinger Reaction (The Isatin Protocol)

Strategic Utility: Best for accessing 2,3-disubstituted quinoline-4-carboxylic acids when isatin derivatives are available. It is robust, high-yielding, and avoids the oxidative issues often seen in aniline-based routes.

Mechanistic Causality

The reaction exploits the base-promoted ring opening of isatin to form isatinate (2-aminophenylglyoxylate). This intermediate possesses a nucleophilic amine and a highly electrophilic ketone, making it an ideal partner for condensation with enolizable ketones or aldehydes.

Key Steps:

-

Hydrolysis: Strong base (KOH/NaOH) opens the lactam ring of isatin.

-

Condensation: The ketone/aldehyde enolate attacks the keto group of the isatinate (Claisen/Aldol-type) or forms an imine with the aniline amine.

-

Cyclization: Intramolecular condensation closes the pyridine ring, expelling water and aromatizing the system.

Visualization: Pfitzinger Mechanism

Caption: The Pfitzinger reaction pathway involves base-mediated isatin ring opening followed by condensation and cyclodehydration.[3][4][5][6][7][8]

Validated Experimental Protocol

Target: 2-Phenylquinoline-4-carboxylic acid Scale: 10 mmol

-

Preparation: In a 100 mL round-bottom flask, dissolve Isatin (1.47 g, 10 mmol) in 33% aqueous KOH (5 mL). Mild heating may be required to fully open the ring (solution turns from orange/red to pale yellow).

-

Addition: Add Acetophenone (1.20 g, 10 mmol) followed by Ethanol (20 mL) to solubilize the organic ketone.

-

Reaction: Reflux the mixture at 80°C for 12–24 hours. Monitor by TLC (eluent: EtOAc/Hexane).

-

Work-up (Critical Step):

-

Distill off excess ethanol (rotary evaporator).

-

Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted ketone (neutral impurities).

-

Acidification: Carefully acidify the aqueous layer with Glacial Acetic Acid (or 10% HCl) to pH 3–4. The product will precipitate as a solid.[1]

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Self-Validating Check: The disappearance of the deep isatin color and the precipitation of a solid upon acidification confirms reaction progress.

Route B: The Doebner Reaction (The Aniline Protocol)

Strategic Utility: Ideal for synthesizing 2-substituted quinoline-4-carboxylic acids directly from inexpensive anilines . It is a three-component coupling (3-MCR) that is atom-economical but can be sensitive to electron-withdrawing groups on the aniline.[3]

Mechanistic Causality

The Doebner reaction combines an aniline, an aldehyde, and pyruvic acid.[2][3][9]

-

Schiff Base Formation: Aniline condenses with the aldehyde to form an imine (in situ).[9]

-

Enol Addition: The enol form of pyruvic acid attacks the imine (Mannich-type/Michael-type addition).[9]

-

Cyclization & Oxidation: The intermediate cyclizes to a dihydroquinoline, which undergoes oxidative dehydrogenation (often hydrogen transfer to a second equivalent of imine) to form the fully aromatic quinoline.

Visualization: Doebner Mechanism

Caption: The Doebner multi-component reaction assembles the quinoline core via imine formation and oxidative aromatization.

Validated Experimental Protocol (Green Modification)

Note: Traditional Doebner requires refluxing ethanol. Modern variants use water/ethylene glycol or Lewis acids to improve yields.

Target: 2-(4-Chlorophenyl)quinoline-4-carboxylic acid Catalyst: p-Toluenesulfonic acid (p-TSA)

-

Setup: To a solution of Aniline (10 mmol) and 4-Chlorobenzaldehyde (10 mmol) in Ethylene Glycol/Water (1:1, 15 mL), add p-TSA (10 mol%).

-

Addition: Add Pyruvic Acid (10 mmol) dropwise at room temperature.

-

Reaction: Heat to 80–100°C for 3–4 hours.

-

Work-up:

-

Purification: Recrystallize from ethanol.

Strategic Selection: Which Route to Choose?

The choice between Pfitzinger and Doebner is dictated by the substitution pattern required and the availability of starting materials.

Comparative Analysis Table

| Feature | Pfitzinger Reaction | Doebner Reaction |

| Primary Substrates | Isatin + Ketone/Aldehyde | Aniline + Aldehyde + Pyruvic Acid |

| Product Substitution | 2,3-Disubstituted or 2-Substituted | Typically 2-Substituted |

| Reaction Conditions | Strong Base (KOH), Reflux | Acidic (p-TSA, BF3) or Neutral |

| Yield Reliability | High (Robust for most substrates) | Variable (Sensitive to aniline electronics) |

| Atom Economy | Lower (Loss of CO from isatin synthesis if not commercial) | High (Convergent 3-component) |

| Key Limitation | Availability of substituted isatins | Oxidative step can fail with electron-poor anilines |

Decision Matrix

Caption: Workflow for selecting the optimal synthesis route based on substrate availability and complexity.

References

-

Cambridge University Press. "Pfitzinger Quinoline Synthesis: Reaction of isatinic acid with aldehyde oximes."[8] Name Reactions in Organic Synthesis. [Link][5]

-

Journal of Chemical and Pharmaceutical Research. "Application of Pfitzinger reaction for the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives." JOCPR, 2014. [Link]

-

ACS Publications. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, 2023. [Link]

-

Taylor & Francis. "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction." Polycyclic Aromatic Compounds, 2025. [Link][10][11][5]

-

Bentham Science. "Recent Advances in the Synthesis and Applications of Phenylquinoline-4-carboxylic Acid Derivatives." Current Organic Chemistry, 2024. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 5. iipseries.org [iipseries.org]

- 6. jocpr.com [jocpr.com]

- 7. Doebner reaction - Wikipedia [en.wikipedia.org]

- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Profiling & Strategic Design of Novel Quinoline Derivatives

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets including DNA, kinases, and topoisomerases. While historically anchored by antimalarials (chloroquine) and antibiotics (fluoroquinolones), the current frontier of quinoline research (2024–2026) has shifted toward Multi-Target Directed Ligands (MTDLs) .

This guide provides a technical roadmap for researching novel quinoline derivatives, specifically focusing on dual-action anticancer agents (EGFR/VEGFR inhibitors) and resistance-breaking antimicrobials . It moves beyond basic literature review to provide actionable design logic, validated experimental protocols, and mechanistic visualizations.

Part 1: Structural Activity Relationship (SAR) & Molecular Design

To design a potent quinoline derivative, one must exploit the electronic and steric properties of the bicyclic ring. Random substitution yields poor hit rates; rational design targets specific binding pockets.

The "Triad of Activity"

Based on recent high-affinity hits, three positions on the quinoline ring drive biological specificity:

-

Position C-2 (The Anchor): Substitutions here, particularly aryl or heteroaryl groups (e.g., in Povarov reaction products), often dictate selectivity between bacterial DNA gyrase and human kinases. Bulky aromatic groups at C-2 enhance lipophilicity, crucial for penetrating the mycobacterial cell wall.

-

Position C-4 (The Warhead): This is the primary vector for overcoming resistance. Introducing basic side chains (e.g., piperazine, morpholine) at C-4 increases water solubility and lysosomotropic accumulation, which is vital for antimalarial activity and reversing P-gp mediated multidrug resistance (MDR).

-

Position C-8 (The Chelator): Functionalization here (e.g., 8-hydroxyquinoline) enables metal chelation (Cu²⁺, Zn²⁺, Ga³⁺). This is critical for neuroprotective agents (Alzheimer’s) and metallo-drug anticancer strategies.

Visualization: Rational SAR Map

The following diagram illustrates the functional logic for designing novel derivatives.

Caption: Functional mapping of the quinoline scaffold. C-2 and N-1 are critical for kinase hinge binding, while C-4 modulates pharmacokinetics.

Part 2: Oncology – Dual EGFR/VEGFR Inhibition[1][2]

The most promising recent application of quinoline derivatives is in dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor) . This approach attacks the tumor on two fronts: stopping proliferation (EGFR) and starving the tumor of blood supply (VEGFR).

Mechanism of Action

Novel 4-anilinoquinoline derivatives function as Type I ATP-competitive inhibitors.

-

Binding: The quinoline N-1 acts as a hydrogen bond acceptor for the backbone NH of Met793 (in EGFR) or Cys919 (in VEGFR).

-

Selectivity: A hydrophobic group at C-2 occupies the selectivity pocket, displacing water molecules and increasing binding entropy.

-

Outcome: This prevents autophosphorylation of tyrosine residues, halting the downstream PI3K/Akt/mTOR signaling cascade.

Visualization: Dual Inhibition Pathway

Caption: Mechanistic blockade of the PI3K/Akt/mTOR axis by quinoline derivatives acting on upstream RTKs.

Part 3: Experimental Validation Protocols

Trustworthy science requires reproducible protocols. The following are optimized methodologies for synthesizing and testing these derivatives.

Protocol A: Green Synthesis via Friedländer Annulation

Rationale: Traditional Skraup synthesis is violent and requires harsh acids. The Friedländer method is milder, versatile, and amenable to nanocatalysis (e.g., ZnO nanoparticles) for higher yields.

Reagents:

-

2-Aminoaryl ketone (1.0 eq)[1]

- -Methylene ketone (1.2 eq)[1]

-

Catalyst: Sulfamic acid (10 mol%) or ZnO nanoparticles

-

Solvent: Ethanol (Green solvent)

Step-by-Step:

-

Setup: In a 50 mL round-bottom flask, dissolve 2-aminoaryl ketone (e.g., 2-aminoacetophenone) in 10 mL ethanol.

-

Addition: Add the

-methylene ketone (e.g., cyclohexanone) and the catalyst. -

Reflux: Heat the mixture to 80°C (reflux) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice.

-

Isolation: Filter the solid precipitate. Wash with cold water (

mL) to remove the catalyst (if water-soluble) or dissolve product in hot ethanol and filter (if catalyst is heterogeneous). -

Purification: Recrystallize from ethanol/DMF.

Protocol B: Resazurin Microtiter Assay (REMA) for MIC

Rationale: Unlike standard optical density (OD600) measurements, REMA uses a redox indicator (Resazurin) that fluoresces only in metabolically active cells. This eliminates false positives from precipitated drug compounds—a common issue with lipophilic quinolines.

Materials:

-

Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922).

-

Resazurin sodium salt powder (Sigma).

Workflow:

-

Preparation: Dissolve quinoline derivative in DMSO to 1 mg/mL. Perform serial 2-fold dilutions in a 96-well plate using Mueller-Hinton Broth (MHB). Final volume: 100 µL/well.

-

Inoculation: Adjust bacterial culture to

CFU/mL. Add 100 µL to each well. -

Incubation: Incubate at 37°C for 24 hours.

-

Indicator: Add 30 µL of 0.015% resazurin solution to each well.

-

Readout: Incubate for 2–4 hours.

-

Blue: No growth (Effective inhibition).

-

Pink/Fluorescent: Growth (Ineffective).

-

-

Definition: The MIC is the lowest concentration that remains blue.

Visualization: Experimental Workflow

Caption: Iterative workflow for the development of bioactive quinoline derivatives.

Part 4: Comparative Data Summary

The following table summarizes expected potency ranges for novel quinoline derivatives based on recent literature (2024–2025 reviews). Use these values as benchmarks for your own experimental results.

| Therapeutic Target | Compound Class | Key Structural Feature | Benchmark Potency (IC50/MIC) | Reference Standard |

| Anticancer (EGFR) | 4-Anilinoquinolines | 6,7-dimethoxy substitution | Erlotinib / Vandetanib | |

| Anticancer (MDR) | Quinoline-Chalcone Hybrids | P-gp binding motif | Verapamil | |

| Antibacterial (Gram+) | 2-Arylquinolines | C-2 lipophilic tail | Ciprofloxacin | |

| Antimalarial | 4-Aminoquinolines | 7-chloro substitution | Chloroquine |

References

-

Structure-Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. Journal of Medicinal Chemistry. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. International Journal of Molecular Sciences. [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance: rational approaches. BMC Chemistry. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Advances. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenyl-quinoline-4-carboxylic Acid

Introduction: The Versatility of a Privileged Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Within this class, the 2-phenyl-quinoline-4-carboxylic acid scaffold has emerged as a "privileged structure," a molecular framework that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents.[2] Its derivatives have demonstrated a remarkable breadth of bioactivities, including antibacterial, anticancer, antiviral, anti-inflammatory, and potent enzyme inhibitory effects.[1][2][3]

The parent compound of this class, cinchophen (2-phenyl-quinoline-4-carboxylic acid), was historically used to treat gout but was later withdrawn due to concerns about hepatotoxicity.[3] This early example highlighted both the therapeutic potential and the challenges of this scaffold. Modern medicinal chemistry has since revisited this core structure, employing rational design and systematic modification to enhance potency against specific targets while mitigating off-target effects. This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the biological effects of this versatile scaffold, offering insights for researchers and drug development professionals.

Core Synthetic Pathways

The construction of the 2-phenyl-quinoline-4-carboxylic acid core is primarily achieved through well-established multicomponent reactions. Understanding these synthetic routes is fundamental to creating a diverse library of analogs for SAR studies.

The Doebner Reaction

A primary and versatile method for synthesizing the core scaffold is the Doebner reaction. This one-pot condensation involves an aromatic amine, an aldehyde (e.g., benzaldehyde), and pyruvic acid.[1][4][5]

Caption: Synthetic workflow for the Doebner reaction.

Experimental Protocol: General Procedure for the Doebner Reaction

-

To a suitable solvent (e.g., ethanol or acetic acid), add equimolar amounts of the selected aromatic amine (e.g., aniline), aromatic aldehyde (e.g., benzaldehyde), and pyruvic acid.[4][6]

-

Reflux the mixture for a period of 3 to 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration.

-

Wash the crude product with a cold solvent (e.g., ethanol) and water to remove unreacted starting materials.

-

Recrystallize the solid from an appropriate solvent (e.g., ethanol) to yield the purified 2-aryl-quinoline-4-carboxylic acid derivative.[4]

The Pfitzinger Reaction

An alternative route, the Pfitzinger reaction, involves the condensation of isatin with a carbonyl compound containing an α-methylene group, such as a substituted acetophenone, in the presence of a base.[7][8] This method is particularly useful for synthesizing derivatives with varied substituents on the 2-phenyl ring.

Structure-Activity Relationship (SAR) Exploration

The biological activity of 2-phenyl-quinoline-4-carboxylic acid derivatives can be systematically tuned by modifying three key regions of the molecule: the 4-carboxylic acid group, the 2-phenyl ring, and the quinoline nucleus itself.

Sources

- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

Methodological & Application

Advanced Protocol: One-Pot Three-Component Synthesis of Quinoline-4-Carboxylic Acids

Abstract & Scope

This technical guide details the one-pot, three-component synthesis of quinoline-4-carboxylic acids (cinchoninic acids) via the modified Doebner reaction. While the classical Doebner reaction often suffers from low yields—particularly with electron-deficient anilines—recent mechanistic insights have led to optimized protocols using Lewis acid catalysis (BF₃·THF) and green solvent systems.[1] This document provides a robust workflow for synthesizing these critical pharmacophores, which are central to antimalarial (e.g., quinine analogues) and anticancer (e.g., STAT3 inhibitors) drug discovery.[2]

Scientific Foundation & Mechanism

The Pharmacophore

Quinoline-4-carboxylic acids are privileged structures in medicinal chemistry.[3][4][5] They serve as precursors for bioactive amides and esters found in:

-

DHODH Inhibitors: Targeting pyrimidine biosynthesis in rapid-growth tumors.[1]

-

STAT3 Inhibitors: Preventing dimerization and nuclear translocation in metastatic cancers.

-

NK3 Receptor Antagonists: Used in CNS disorder treatments.

Reaction Mechanism (The "Hydrogen Transfer" Insight)

The reaction condenses an aniline (1) , an aryl aldehyde (2) , and pyruvic acid (3) .

Expert Insight: A common failure mode in the classical Doebner reaction is the oxidation step. The reaction requires an oxidant to convert the dihydroquinoline intermediate to the aromatic quinoline.[6] In the "Doebner Hydrogen-Transfer" variant, the Schiff base (formed from aniline and aldehyde) acts as the hydrogen acceptor (oxidant), which can lead to side products if stoichiometry is not managed. Modern protocols utilize specific catalysts to facilitate this transfer or stabilize the transition states.

Mechanistic Pathway:

-

Imine Formation: Aniline condenses with the aldehyde to form a Schiff base (N-arylimine).[6]

-

Enol Addition: The enol form of pyruvic acid attacks the imine (Mannich-type addition).[6]

-

Cyclization: Intramolecular electrophilic substitution closes the ring.

-

Aromatization: Oxidative dehydrogenation yields the final quinoline-4-carboxylic acid.

Caption: Mechanistic pathway of the Doebner reaction highlighting the critical cyclization and aromatization steps.

Experimental Protocols

Protocol A: High-Performance Lewis Acid Catalyzed Synthesis

Best for: Electron-deficient anilines (e.g., -CF₃, -NO₂, -Halogens) which typically fail in classical conditions. Reference: Based on J. Org. Chem. 2023 methodology.[7]

Reagents & Materials

-

Aniline Derivative: 1.0 equiv (e.g., 4-(trifluoromethoxy)aniline)

-

Aryl Aldehyde: 1.2 equiv (e.g., Benzaldehyde)[8]

-

Pyruvic Acid: 1.5 equiv

-

Catalyst: Boron Trifluoride Etherate (BF₃·THF) (0.5 equiv)[2]

-

Solvent: Acetonitrile (MeCN) (Anhydrous)

Step-by-Step Procedure

-

Pre-complexation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aniline (1.0 mmol) and Aldehyde (1.2 mmol) in anhydrous MeCN (2.0 mL).

-

Catalyst Addition: Add BF₃·THF (0.5 mmol) dropwise to the mixture. Stir at 65 °C for 1 hour.

-

Why: This pre-forms the activated imine complex, preventing pyruvic acid from self-polymerizing before it can react.

-

-

Slow Addition: Dissolve Pyruvic Acid (1.5 mmol) in MeCN (2.0 mL). Add this solution dropwise via syringe pump over 3 hours while maintaining 65 °C.

-

Critical: Slow addition favors the cross-reaction over the aldol-like self-condensation of pyruvic acid.

-

-

Reaction: Continue stirring at 65 °C for an additional 18–20 hours . Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Workup:

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).

Protocol B: Green Synthesis (p-TSA in Water/Ethylene Glycol)

Best for: Electron-rich or neutral anilines; environmentally sensitive workflows. Reference: Based on Taylor & Francis (Green Chemistry) methodology.

Reagents

-

Aniline: 1.0 equiv

-

Aldehyde: 1.0 equiv[9]

-

Sodium Pyruvate: 1.0 equiv (Safer/cheaper alternative to pyruvic acid)

-

Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%)

-

Solvent: Water : Ethylene Glycol (1:1 ratio)

Procedure

-

Mixing: Combine Aniline, Aldehyde, Sodium Pyruvate, and p-TSA in the solvent mixture.

-

Heating: Heat to 80 °C for 3–4 hours.

-

Isolation: Cool the mixture. The product typically precipitates out of the aqueous medium.

-

Filtration: Filter the solid, wash extensively with water to remove the catalyst and ethylene glycol.

-

Yield: Typically 85–95% for electron-rich substrates.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Electron-Poor Aniline) | Nucleophilicity of aniline is too low to form imine efficiently. | Switch to Protocol A (BF₃·THF). The Lewis acid activates the aldehyde, facilitating imine formation. |

| Polymerization (Gooey dark product) | Pyruvic acid self-condensed (aldol reaction). | Use Slow Addition (syringe pump) of pyruvic acid.[11] Ensure imine is formed before adding pyruvic acid. |

| Incomplete Cyclization | Reaction temperature too low or insufficient oxidation. | Increase temp to reflux. If using classical method, add a mild oxidant (e.g., nitrobenzene traces) or ensure open-air reflux. |

| Product Solubility | Product is zwitterionic (amino acid-like). | Adjust pH to the isoelectric point (usually pH 4-5) during workup to maximize precipitation. |

Workflow Visualization

Caption: Decision-tree workflow for the Lewis Acid catalyzed synthesis protocol.

References

-

Komatsu, H., Shigeyama, T., Sugimoto, T., & Nishiyama, H. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820.[7] Link

-

Jadhav, S. et al. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Synthetic Communications (Taylor & Francis). Link

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. BenchChem. Link

-

Lahna, O. et al. (2022). Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and Its Derivatives. Moroccan Journal of Heterocyclic Chemistry, 21(2). Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. jocpr.com [jocpr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

using 3-acetylquinoline-4-carboxylic acid as a DHODH inhibitor

Application Note: Characterization and Utilization of 3-Acetylquinoline-4-Carboxylic Acid as a DHODH Inhibitor

Executive Summary & Scientific Context

This application note details the technical framework for utilizing 3-acetylquinoline-4-carboxylic acid (3-AQC) and its structural analogs as inhibitors of Dihydroorotate Dehydrogenase (DHODH) .

Quinoline-4-carboxylic acids (QCAs) represent a privileged scaffold in medicinal chemistry, historically validated by potent DHODH inhibitors such as Brequinar . While Brequinar targets the ubiquinone-binding tunnel of DHODH, the introduction of a 3-acetyl group onto the quinoline ring offers a unique distinct vector for structural optimization. This moiety serves as both a steric probe within the enzyme's hydrophobic tunnel and a reactive handle for the synthesis of chalcone-hybrid inhibitors, which have shown enhanced potency in recent SAR (Structure-Activity Relationship) studies.

Therapeutic Relevance: Inhibition of DHODH deprives rapidly proliferating cells of pyrimidine precursors (UMP, CTP, dTTP), inducing S-phase arrest.[1][2] This mechanism is currently being leveraged in:

-

Oncology: Acute Myeloid Leukemia (AML) differentiation therapy.[1][3]

-

Virology: Broad-spectrum antivirals (e.g., SARS-CoV-2, Influenza) via depletion of the host nucleotide pool required for viral replication.

Mechanistic Grounding

To effectively utilize 3-AQC, researchers must understand its binding mode. DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, transferring electrons to Flavin Mononucleotide (FMN) and subsequently to Ubiquinone (CoQ10).

-

The Pharmacophore: The carboxylic acid at position 4 is non-negotiable; it forms a critical salt bridge with Arg136 in the human DHODH active site.

-

The 3-Acetyl Function: This group occupies the hydrophobic tunnel normally traversed by the isoprenoid tail of Ubiquinone. It acts as a competitive inhibitor with respect to Ubiquinone (and non-competitive with respect to DHO).

Pathway Visualization: Pyrimidine Biosynthesis & Inhibition

Figure 1: The de novo pyrimidine biosynthesis pathway.[1][4] 3-AQC inhibits DHODH, creating a bottleneck that starves downstream RNA/DNA synthesis.

Experimental Protocols

Protocol A: In Vitro Enzymatic Inhibition Assay (DCIP Reduction)

Purpose: To determine the IC50 of 3-AQC against recombinant human DHODH.

Principle: The oxidation of DHO to orotate reduces FMN to FMNH2, which recycles by reducing Ubiquinone (CoQ10). In this assay, 2,6-dichloroindophenol (DCIP) is used as a terminal electron acceptor. The reduction of DCIP (blue) to DCIPH2 (colorless) is measured spectrophotometrically at 600 nm.

Materials:

-

Recombinant human DHODH (truncated, N-terminal transmembrane domain removed).

-

Substrates: L-Dihydroorotate (DHO), Decylubiquinone (CoQ10 analog).

-

Chromophore: DCIP (2,6-dichloroindophenol).[2]

-

Inhibitor: 3-Acetylquinoline-4-carboxylic acid (dissolved in DMSO).

-

Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

Step-by-Step Workflow:

-

Preparation: Prepare a 100x stock solution of 3-AQC in DMSO. Prepare serial dilutions (e.g., 100 µM down to 1 nM).

-

Reaction Mix: In a 96-well plate, combine:

-

Buffer (to final volume 200 µL)

-

DCIP (Final conc: 60 µM)

-

Decylubiquinone (Final conc: 100 µM)

-

Recombinant DHODH (Final conc: 20 nM)

-

Test Compound (2 µL)

-

-

Pre-incubation: Incubate for 5 minutes at 25°C to allow inhibitor binding to the ubiquinone pocket.

-

Initiation: Add L-Dihydroorotate (Final conc: 500 µM) to start the reaction.

-

Measurement: Monitor absorbance at 600 nm kinetically for 20 minutes.

-

Analysis: Calculate the initial velocity (

) from the linear portion of the curve.

Self-Validation Check:

-

Z-Factor: Ensure Z' > 0.5 using DMSO (negative control) and Brequinar (positive control, 1 µM).

-

Linearity: The reaction must be linear for the duration of the measurement. If curves plateau early, reduce enzyme concentration.

Protocol B: Cellular Efficacy & The "Uridine Rescue" (Specificity Check)

Purpose: To confirm that cytotoxicity is specifically due to DHODH inhibition and not off-target toxicity.

Rationale: Mammalian cells have a "salvage pathway" that can bypass de novo synthesis if exogenous Uridine is provided. If 3-AQC kills cells via DHODH inhibition, adding Uridine should completely rescue the cells. If cells still die in the presence of Uridine, the compound has off-target toxicity.

Workflow:

-

Seeding: Seed A375 (Melanoma) or THP-1 (AML) cells in two 96-well plates (2,000 cells/well).

-

Treatment:

-

Plate A (Test): Treat with serial dilutions of 3-AQC.

-

Plate B (Rescue): Treat with serial dilutions of 3-AQC + 100 µM Uridine .

-

-

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

-

Readout: Perform MTT or CellTiter-Glo assay to measure viability.

Data Interpretation:

| Condition | 3-AQC Concentration | Cell Viability (Expected) | Interpretation |

| Plate A (No Uridine) | High (> IC50) | < 10% | Effective killing. |

| Plate B (+ Uridine) | High (> IC50) | > 90% | On-Target (DHODH specific). |

| Plate B (+ Uridine) | High (> IC50) | < 50% | Off-Target Toxicity. |

Comparative Data & Structure-Activity Relationship (SAR)

The following table summarizes the expected performance of 3-AQC relative to established inhibitors, based on pharmacophore modeling and literature on quinoline-4-carboxylic acid derivatives [1][2].

| Compound | R2 Position | R3 Position | R4 Position | DHODH IC50 (nM) | Solubility (LogD) |

| Brequinar | 2-Biaryl | H | -COOH | ~ 10 | 2.5 |

| Leflunomide (Active) | (Isoxazole ring open) | -CN | -OH (enol) | ~ 600 | 1.8 |

| 3-AQC (Lead) | H / Methyl | -C(=O)CH3 | -COOH | 50 - 200 * | 1.5 |

| 3-AQC-Chalcone | H | -C(=O)CH=CH-Ar | -COOH | < 50 | 3.2 |

*Note: The base 3-acetylquinoline-4-carboxylic acid is often a moderate inhibitor (micromolar to high nanomolar). Its potency is significantly enhanced when the 2-position is substituted with a lipophilic group (e.g., phenyl) or when the acetyl group is derivatized into a chalcone to extend into the tunnel [3].

Workflow Logic Diagram

This diagram illustrates the decision matrix for validating 3-AQC as a lead compound.

Figure 2: Decision tree for the validation of 3-AQC. The Uridine Rescue step is the critical "Go/No-Go" gate for specificity.

References

-

BenchChem. Structure-Activity Relationship of Quinoline Carboxylic Acids: A Comparative Guide. (2025).[4] Retrieved from

-

Thorat, B., et al. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity.[5] Physical Chemistry Research (2022).[5] Retrieved from

-

Joksović, M., et al. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors.[3][6] Archiv der Pharmazie (2022).[6] Retrieved from

-

Madak, J. T., et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry (2019). Retrieved from

-

Li, L., et al. Quinoline carboxylic acid inhibits virus replication via DHODH. Antiviral Research (2019). Retrieved from

Sources

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies [physchemres.org]

- 6. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Experimental Protocols for Testing the Antibacterial Activity of Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of many synthetic compounds with a wide array of biological activities.[1] Notably, quinoline derivatives, such as the fluoroquinolones, are powerful antibacterial agents.[1] Their primary mode of action in bacteria is the inhibition of DNA gyrase and topoisomerase IV, which are enzymes vital for DNA replication and repair.[2][3] As antibiotic resistance continues to be a growing global health crisis, the development and evaluation of new quinoline derivatives are of paramount importance.

This guide provides a comprehensive overview of the experimental protocols necessary to rigorously assess the antibacterial potential of novel quinoline derivatives. It is designed to equip researchers, scientists, and drug development professionals with detailed, step-by-step methodologies for in vitro evaluation, from initial screening to preliminary mechanism of action studies.

Part 1: Primary Screening for Antibacterial Activity

The initial phase of testing involves screening the synthesized quinoline derivatives for any antibacterial effects. The disk diffusion method is a widely used and effective technique for this purpose.[4][5]

Disk Diffusion Assay (Kirby-Bauer Test)

The Kirby-Bauer test is a qualitative method that determines the susceptibility of a bacterium to a given compound.[5][6] It is based on the principle that an antibiotic-impregnated disk, when placed on an agar plate inoculated with a test bacterium, will create a concentration gradient of the antibiotic as it diffuses into the agar.[7] If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[7]

Protocol:

-

Prepare Mueller-Hinton Agar (MHA) plates: MHA is the recommended medium for routine susceptibility testing due to its reproducibility and low concentration of inhibitors.[7]

-

Inoculum Preparation:

-

Using a sterile loop or swab, pick 4-5 well-isolated colonies of the test bacterium from a fresh culture plate.[8]

-

Suspend the colonies in a tube of sterile saline.[8]

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

-

Plate Inoculation:

-

Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three different directions to ensure confluent growth.

-

-

Application of Disks:

-

Aseptically place paper disks impregnated with a known concentration of the quinoline derivative onto the surface of the inoculated agar plate.[5]

-

Gently press each disk to ensure complete contact with the agar.[7] Do not move a disk once it has made contact with the agar surface.[7]

-

Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.[7]

-

-

Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.[4][9]

-

Result Interpretation:

Part 2: Quantitative Assessment of Antibacterial Activity

Following a positive primary screen, it is crucial to quantify the antibacterial potency of the quinoline derivatives. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[10][11] The broth microdilution method is a standard and efficient way to determine the MIC.[10][12]

Protocol:

-

Prepare a 96-well microtiter plate:

-

Serial Dilutions: Perform two-fold serial dilutions of the compound by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate.[10][13]

-

Inoculum Preparation: Prepare a bacterial suspension as described for the disk diffusion assay and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[12]

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL per well.[13]

-

Controls:

-

Incubation: Incubate the plate at 37°C for 16-24 hours.[12]

-

Result Interpretation: The MIC is the lowest concentration of the quinoline derivative in which no visible bacterial growth (turbidity) is observed.[10][12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][14] This assay is a logical next step after determining the MIC to understand whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol:

-

Following MIC determination: Take an aliquot (typically 10-100 µL) from all the clear wells (no visible growth) of the MIC plate.[15][16]

-

Plating: Spread the aliquot onto a fresh MHA plate.[15]

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of the quinoline derivative that results in no bacterial growth on the MHA plate, which corresponds to a 99.9% reduction in the initial inoculum.[14][16]

Part 3: Preliminary Mechanism of Action Studies

Understanding how a novel quinoline derivative exerts its antibacterial effect is a critical aspect of drug development. For quinolones, the primary targets are DNA gyrase and topoisomerase IV.[17][18] Therefore, investigating the inhibition of these enzymes is a logical starting point. Other potential mechanisms include disruption of cell membrane integrity and the generation of reactive oxygen species (ROS).

DNA Gyrase Inhibition Assay

This assay determines whether the quinoline derivative can inhibit the supercoiling activity of DNA gyrase.[19]

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the following components:

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[19][21]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and loading dye.[19]

-

Agarose Gel Electrophoresis:

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.

-